molecular formula C8H7F3N2O2 B1344220 2-Amino-4-(trifluoromethoxy)benzamide CAS No. 1261724-55-3

2-Amino-4-(trifluoromethoxy)benzamide

Cat. No.: B1344220
CAS No.: 1261724-55-3
M. Wt: 220.15 g/mol
InChI Key: WAFBRVUWYMOYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-(trifluoromethoxy)benzamide” is an organic compound with the molecular formula C8H7F3N2O2 . It is a solid substance and is used for research purposes.


Synthesis Analysis

The synthesis of “this compound” or its derivatives has been described in several studies . For instance, one study describes the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which are structurally related to riluzole . The synthesis process involved various chemical reactions, including lithiation and carboxylation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzamide group attached to a benzene ring . The compound also contains a trifluoromethoxy group, which is a fluorinated substituent .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 220.15 g/mol. The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Polymer Synthesis and Applications

Chain-growth Polycondensation for Well-defined Aramides : A novel approach to synthesizing well-defined aramides and block copolymers containing aramide with low polydispersity was demonstrated. This method involves chain-growth polycondensation, showcasing the synthesis of poly(p-benzamide) derivatives with precise molecular weight control and low polydispersity indices, pointing to advancements in polymer chemistry and materials science applications (Yokozawa et al., 2002).

Organo-Soluble Aromatic Polyamides : Research on semifluorinated aromatic polyamides synthesized through direct polycondensation revealed polymers with high solubility in various organic solvents, high thermal stability, and excellent mechanical properties. These materials show potential for advanced applications in coatings, films, and high-performance composites (Bera et al., 2012).

Medicinal Chemistry and Pharmacology

Synthesis and Biological Evaluation of Benzoxazole Derivatives : A study on the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives related to riluzole, a neuroprotective drug, showed that these compounds could serve as new inhibitors for voltage-dependent Na+ channels. This finding opens up possibilities for developing novel treatments for neurological disorders like amyotrophic lateral sclerosis (Calabrò et al., 2013).

Anti-Proliferative Activity of Benzamides : Research on the design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides highlighted the potential of these compounds as sigma-1 receptor ligands with anticancer properties. Some compounds exhibited potent cytotoxic activity against breast and liver cancer cell lines, suggesting a pathway for developing new anticancer therapies (Youssef et al., 2020).

Safety and Hazards

The safety data sheet for “2-Amino-4-(trifluoromethoxy)benzamide” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

As “2-Amino-4-(trifluoromethoxy)benzamide” is used for research purposes, future directions could involve further studies to explore its potential applications, especially considering its structural similarity to other bioactive compounds .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(trifluoromethoxy)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, affecting their activity and thus influencing the overall metabolic flux .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity . At high doses, this compound can cause adverse effects such as cellular damage and disruption of normal metabolic functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound can affect the activity of enzymes involved in the catabolism and anabolism of specific metabolites, leading to changes in metabolic flux and metabolite levels . The interaction of this compound with these enzymes can result in altered metabolic processes and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-amino-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBRVUWYMOYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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